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N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Anticancer MCF-7 cytotoxicity Pyrazole SAR

Researchers conducting anticancer phenotypic screens require structurally validated chemical probes, as minor substituent variations in pyrazole-nicotinamide analogs produce >7-fold potency shifts. This compound addresses that need with verified antiproliferative activity (MCF-7 IC50 2.13 µM) and >23-fold selectivity over normal HEK293T cells. - Enables dose-response viability screening across cancer cell panels with reduced false positives from general cytotoxicity. - Serves as a benchmarking ligand for NNMT and SDH computational docking studies (clogP ~3.8). - Available from BenchChem with full analytical characterization and expedited global delivery.

Molecular Formula C19H18ClFN4O
Molecular Weight 372.83
CAS No. 1286725-01-6
Cat. No. B2978243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
CAS1286725-01-6
Molecular FormulaC19H18ClFN4O
Molecular Weight372.83
Structural Identifiers
SMILESCC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl)C
InChIInChI=1S/C19H18ClFN4O/c1-11-12(2)24-25(13(11)3)18-7-5-15(10-22-18)19(26)23-9-14-4-6-17(21)16(20)8-14/h4-8,10H,9H2,1-3H3,(H,23,26)
InChIKeyFGBQXBWOJCDLFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (CAS 1286725-01-6): A Structurally Defined Pyrazole-Nicotinamide for Targeted Chemical Biology


N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (CAS 1286725-01-6) is a synthetic small molecule belonging to the pyrazole-nicotinamide class. Its core architecture—a nicotinamide scaffold 6-substituted with a 3,4,5-trimethyl-1H-pyrazol-1-yl group and N-substituted with a 3-chloro-4-fluorobenzyl moiety—has been explored within two principal research contexts: as a potential scaffold for succinate dehydrogenase (SDH) inhibitors with antifungal activity [1], and as a ligand framework relevant to nicotinamide N-methyltransferase (NNMT) modulation [2]. The compound bears a molecular formula of C₁₉H₁₈ClFN₄O and a monoisotopic mass of 372.115 Da . Its substitution pattern—simultaneous chloro/fluoro halogenation on the benzyl ring and full methylation of the pyrazole—differentiates it from simpler mono-methyl or unsubstituted pyrazole analogs, providing a basis for differential target engagement and physicochemical properties relevant to procurement decisions.

Why N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide Cannot Be Replaced by Close Structural Analogs


Within the pyrazole-nicotinamide series, even minor structural perturbations lead to substantial shifts in biological potency and target selectivity. The 3-chloro-4-fluorobenzyl substituent is not interchangeable with its 2-chloro-4-fluoro positional isomer; the latter engages a different binding pose as evidenced by distinct PDB ligand entries (5OIS ligand 9WK binds InhA from M. tuberculosis with the 2-chloro-4-fluoro orientation) [1]. Similarly, reducing the number of methyl groups on the pyrazole ring from three (3,4,5-trimethyl) to one (3-methyl) is reported to attenuate antiproliferative activity by approximately 7-fold in MCF-7 breast cancer cells . The fully unsubstituted pyrazole analog lacks the lipophilic contacts necessary for potent target engagement. These SAR observations demonstrate that generic substitution with a close analog—whether altering the halogen regiochemistry or the pyrazole methylation pattern—cannot be assumed to preserve the biological profile of the target compound. Quantitative evidence supporting this is provided in Section 3.

Quantitative Differentiation Evidence for N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide Versus Structural Analogs


Antiproliferative Potency in MCF-7 Breast Cancer Cells: Trimethylpyrazole vs. Monomethylpyrazole Analog

The target compound, bearing a 3,4,5-trimethylpyrazole substituent, exhibits approximately 7-fold greater antiproliferative potency against MCF-7 human breast adenocarcinoma cells compared to its direct monomethylpyrazole analog N-(3-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide (CAS 1251691-56-1), which carries only a single methyl group on the pyrazole ring . The potency gain is attributed to enhanced hydrophobic contacts and/or conformational restriction conferred by the additional methyl groups. This comparison isolates the contribution of pyrazole methylation to cellular activity within an otherwise identical N-(3-chloro-4-fluorobenzyl)nicotinamide framework.

Anticancer MCF-7 cytotoxicity Pyrazole SAR

Tumor Cell Selectivity Window: Differential Cytotoxicity Between MCF-7 Cancer Cells and HEK293T Normal Cells

The target compound demonstrates a marked selectivity window between cancerous and non-cancerous cells in vitro. Against MCF-7 breast cancer cells, the IC50 is 2.13 µM, whereas against HEK293T human embryonic kidney cells (a commonly used non-transformed reference line), the IC50 exceeds 50 µM . This corresponds to a selectivity index of >23-fold. In contrast, comparative selectivity data for the monomethylpyrazole analog (IC50 MCF-7 = 15.0 µM) and the unsubstituted pyrazole analog have not been systematically reported against matched normal cell lines, limiting their interpretability for translational studies.

Selectivity Therapeutic window MCF-7 vs HEK293T

NNMT Target Engagement: Binding Affinity in the Context of the Nicotinamide N-Methyltransferase Inhibitor Class

The broader pyrazole-nicotinamide chemotype has been profiled against nicotinamide N-methyltransferase (NNMT), a metabolic enzyme overexpressed in multiple cancers and metabolic disorders. A structurally elaborated bisubstrate inhibitor sharing the nicotinamide-pyrazole core motif (BDBM50627707, CHEMBL5426689) demonstrates Ki values of 650 nM and 870 nM against full-length recombinant human NNMT in fluorescence polarization-based competition assays [1]. While the target compound itself has not been directly assayed in published NNMT inhibition studies, its core scaffold is shared with validated NNMT ligands. In contrast, simpler pyrazole-nicotinamide analogs lacking the trimethylpyrazole moiety or the chloro-fluoro benzyl substitution have not been reported to engage NNMT [2], suggesting that the full substitution pattern may be a prerequisite for NNMT binding site complementarity.

NNMT inhibition Metabolic disease Cancer metabolism

Physicochemical Differentiation: Calculated Lipophilicity as a Surrogate for Membrane Permeability and Target Accessibility

The calculated partition coefficient (clogP) of the target compound is estimated at approximately 3.8, reflecting the combined lipophilic contributions of the 3-chloro-4-fluorobenzyl group and the 3,4,5-trimethylpyrazole moiety . This value places the compound within the optimal lipophilicity range (clogP 1–4) for cell permeability while maintaining aqueous solubility sufficient for in vitro assay formats. By comparison, the monomethylpyrazole analog (CAS 1251691-56-1) has an estimated clogP of approximately 3.1, and the unsubstituted pyrazole analog (CAS 1251691-38-9) has a clogP of approximately 2.5 . The incremental lipophilicity gain of ~0.7–1.3 log units for the target compound may translate into improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.

Lipophilicity Drug-likeness logP comparison

Recommended Procurement and Application Scenarios for N-(3-chloro-4-fluorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide


Anticancer Phenotypic Screening and Target Deconvolution

Based on its IC50 of 2.13 µM against MCF-7 breast cancer cells and a >23-fold selectivity window over HEK293T normal cells (Section 3, Evidence Items 1 and 2), this compound is suited as a chemical probe in anticancer phenotypic screening campaigns. Its moderate potency allows detection of specific antiproliferative effects without overwhelming cytotoxicity, while the selectivity window reduces false positives from general cellular toxicity. Researchers can employ the compound in dose-response viability assays across a panel of cancer cell lines to identify sensitive indications, followed by target deconvolution using affinity-based proteomics or thermal shift assays.

NNMT Inhibitor Lead Optimization and SAR Expansion

The pyrazole-nicotinamide scaffold represented by this compound shares structural features with validated NNMT ligands (Ki 650–870 nM for a related bisubstrate inhibitor; Section 3, Evidence Item 3). Procuring this compound enables medicinal chemistry teams to establish baseline NNMT inhibitory activity for the monovalent nicotinamide-pyrazole chemotype, providing a starting point for structure-based optimization. The 3-chloro-4-fluorobenzyl and 3,4,5-trimethylpyrazole substituents can be systematically varied to generate SAR data and improve potency toward the low-nanomolar range required for cellular NNMT target engagement studies.

Antifungal SDH Inhibitor Development

Nicotinamide derivatives bearing substituted pyrazole moieties have demonstrated antifungal activity through succinate dehydrogenase (SDH) inhibition, with the most potent analog in the published series showing EC50 values of 33.5 and 21.4 µM against Helminthosporium maydis and Rhizoctonia cerealis, respectively [1]. The target compound, with its optimized trimethylpyrazole and halogenated benzyl substitution, represents a candidate for antifungal SDH inhibitor screening and structure-activity relationship expansion within agricultural or clinical antifungal programs.

Computational Chemistry and Molecular Docking Benchmarking

The well-defined substitution pattern and moderate molecular weight (372.8 Da) make this compound suitable as a benchmarking ligand for computational docking and molecular dynamics studies targeting NNMT, SDH, or other nicotinamide-binding enzymes. Its physicochemical profile (clogP ~3.8, Section 3, Evidence Item 4) supports its use in validating scoring functions and free energy perturbation (FEP) calculations, where accurate rank-ordering of analogs with incremental structural changes is essential for predictive model development.

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